Home > Products > Screening Compounds P95536 > 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one - 2195810-62-7

6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Catalog Number: EVT-2959187
CAS Number: 2195810-62-7
Molecular Formula: C17H25N3O2
Molecular Weight: 303.406
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. It effectively suppresses MAPK pathway signaling and demonstrates in vivo antitumor activity in both RTK-activated and KRAS mutant xenograft models. []
  • Relevance: While IACS-15414 and 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one share the core 3,4-dihydropyrimidin-4-one structure, they differ significantly in their substituents. The comparison highlights the structural diversity within the dihydropyrimidinone class and its potential to target various biological pathways.

5-{5-[(4-Chlorobenzylidene)amino]-1,3,4-oxadiazol-2-yl}-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (4b)

  • Compound Description: Compound 4b displays good antimicrobial and antioxidant activities. It was synthesized through a multistep process involving the Biginelli reaction, followed by transformations to incorporate the oxadiazole and benzylidene moieties. []
  • Relevance: Compound 4b shares the core 3,4-dihydropyrimidin-2(1H)-one structure with 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one. It emphasizes the versatility of this core structure in accommodating diverse substituents for achieving different biological activities.

3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one

  • Compound Description: This compound is derived from the reaction of a 3-cyclohexyl-2-(cyclohexylimino)-6-(4-ethoxyphenyl)-5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-2,3-dihydro-4H-1,3-oxazin-4-one with ammonium acetate. []
  • Relevance: The presence of a 1,6-dihydropyrimidin-6-one motif in this compound highlights its structural similarity to 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one. It underlines the prevalence of dihydropyrimidinones as a privileged scaffold in medicinal chemistry.

(E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one

  • Compound Description: This compound, obtained as a major product in a vinylogous aldol condensation reaction, exemplifies the use of dihydropyrimidine derivatives as precursors for synthesizing diverse analogs. []
  • Relevance: Although differing in the saturation of the pyrimidine ring, the presence of the tetrahydropyrimidin-2-thione core in this compound shows a structural connection to 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one, demonstrating variations in the pyrimidine core.

3,4-dihydro-1′-[2-(benzofurazan-5-yl)ethyl]-6-methanesulfonamidospiro[(2H)-1-benzopyran-2,4′-piperidin]-4-one HCl (L-691,121)

  • Compound Description: L-691,121 is a novel spirobenzopyran piperidine class III antiarrhythmic agent. It prolongs the effective refractory period and Q-T interval in animal models. L-691,121 exhibits reverse frequency-dependent class III activity and is reversed by hypoxic perfusion. []
  • Relevance: While L-691,121 is not a direct structural analog of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one, it highlights the presence of a piperidine ring system as a shared feature in some medicinal chemistry contexts. This shared structural feature between the two compounds suggests potential for exploring related chemical space for novel drug candidates.

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide-independent soluble guanylyl cyclase (sGC) stimulator. It exhibits vasorelaxant properties in various vascular beds, including the rat mesenteric artery and ovine pulmonary artery. Its mechanism involves both cGMP-dependent and cGMP-independent pathways. [, ]
  • Relevance: BAY 41-2272, although belonging to a different chemical class, showcases the importance of cyclopropyl and fluorobenzyl substituents, similar to those found in 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one. The presence of these substituents in bioactive compounds suggests their potential role in modulating pharmacological activity. ,

3-Methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (Compound 5)

  • Compound Description: This pyrimidin-4-one derivative exhibits potent glycogen synthase kinase-3β (GSK-3β) inhibitory activity (IC50 = 74 nM) and demonstrates significant antidepressant activity in vivo. Molecular docking studies indicate crucial interactions involving hydrogen bond formation with Val-135 in the active site of GSK-3β. []
  • Relevance: Compound 5 shares the core 3,4-dihydropyrimidin-4-one structure with 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one. This shared scaffold highlights its potential as a framework for designing GSK-3β inhibitors and exploring structure-activity relationships within this series.

1-Cyclopropyl-1,4-dihydro-7-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid (Compound 9p)

  • Compound Description: This quinoline derivative shows potent in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) with a MIC value of 0.39 μM. []
  • Relevance: Though not a dihydropyrimidinone, Compound 9p illustrates the presence of a cyclopropyl substituent, similar to 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one, indicating the possible influence of this moiety on biological activity. This suggests that exploring cyclopropyl-containing compounds within different chemical classes could lead to the discovery of new antimycobacterial agents.

Acid 4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic (BAY 60-2770)

  • Compound Description: BAY 60-2770 is a potent and selective soluble guanylyl cyclase (sGC) activator. It effectively rescues impaired urethral smooth muscle relaxation in obese mice by restoring sGC-cGMP signaling. Its mechanism of action involves the prevention of sGC degradation and reduction of reactive oxygen species (ROS) production. []
  • Relevance: While structurally dissimilar to 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one, BAY 60-2770 demonstrates the therapeutic potential of targeting sGC for conditions associated with smooth muscle dysfunction, like overactive bladder, which may be relevant to exploring the biological activity of the target compound in similar contexts.
Overview

6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound belonging to the dihydropyrimidinone family. This compound is characterized by a bicyclic structure that integrates cyclopropyl and cyclobutyl groups, which are significant in enhancing its biological activity and lipophilicity. The molecular formula for this compound is C17H25N3O2C_{17}H_{25}N_{3}O_{2}, with a molecular weight of approximately 303.4 g/mol .

Source and Classification

The compound is classified under the category of dihydropyrimidinones, which are known for their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties. The unique structural features of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry .

Synthesis Analysis

Methods

The synthesis of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multi-component reactions, often utilizing the Biginelli reaction framework. This reaction combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea under acidic conditions to produce 3,4-dihydropyrimidinones.

Technical Details

To synthesize this specific compound:

  1. Starting Materials: The synthesis begins with appropriate aldehydes and β-ketoesters.
  2. Reaction Conditions: The reaction is conducted under acidic conditions to facilitate the formation of the dihydropyrimidine core.
  3. Modifications: Given the presence of the cyclopropyl and cyclobutyl substituents, additional steps or catalysts may be required to ensure high yields and purity.

The reaction mechanism typically involves nucleophilic attack by urea on the carbonyl carbon of the aldehyde followed by cyclization and dehydration to form the desired dihydropyrimidinone structure.

Molecular Structure Analysis

Structure Data

The molecular structure of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can be represented using various structural formulas:

  • Molecular Formula: C17H25N3O2C_{17}H_{25}N_{3}O_{2}
  • CAS Number: 2195810-62-7
  • SMILES Notation: OC1CCC1N1CCC(CC1)Cn1cnc(cc1=O)C1CC1

These notations provide insights into the arrangement of atoms within the molecule and facilitate computational modeling for further studies .

Chemical Reactions Analysis

Reactions

The chemical behavior of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can be explored through various reactions typical for dihydropyrimidinones:

  1. Nucleophilic Substitution: The presence of functional groups allows for nucleophilic substitutions that can modify the compound's biological activity.
  2. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, potentially affecting its stability and reactivity.
  3. Oxidation/Reduction Reactions: These reactions can modify the electronic properties of the compound, influencing its interaction with biological targets.

Understanding these reactions is crucial for optimizing synthesis routes and exploring potential modifications for enhanced activity .

Mechanism of Action

The mechanism of action for 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets within biological systems:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  2. Receptor Modulation: It can interact with receptors to modulate signaling pathways that regulate various physiological processes.
  3. Induction of Apoptosis: There is potential for triggering programmed cell death in cancer cells through specific apoptotic pathways.

These mechanisms suggest that the compound could serve as a lead structure for drug development aimed at treating conditions such as cancer or bacterial infections .

Physical and Chemical Properties Analysis

Physical Properties

While detailed physical properties such as density and boiling point are not readily available, some general characteristics include:

  • Molecular Weight: Approximately 303.4 g/mol
  • Molecular Formula: C17H25N3O2C_{17}H_{25}N_{3}O_{2}

Chemical Properties

The chemical properties include:

  • Reactivity with nucleophiles and electrophiles due to functional groups present.
  • Stability under various pH conditions which may affect its solubility and bioavailability.

Further studies are needed to fully characterize these properties in different environments .

Applications

The primary applications of 6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one lie in medicinal chemistry:

  1. Drug Development: Its unique structure offers potential therapeutic effects against various diseases, particularly in oncology and infectious diseases.
  2. Lead Compound: The compound can serve as a scaffold for further modifications aimed at enhancing efficacy and selectivity against specific biological targets.

Research into its biological activities continues to explore its full potential in therapeutic applications .

Properties

CAS Number

2195810-62-7

Product Name

6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

IUPAC Name

6-cyclopropyl-3-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]pyrimidin-4-one

Molecular Formula

C17H25N3O2

Molecular Weight

303.406

InChI

InChI=1S/C17H25N3O2/c21-16-4-3-15(16)19-7-5-12(6-8-19)10-20-11-18-14(9-17(20)22)13-1-2-13/h9,11-13,15-16,21H,1-8,10H2

InChI Key

UAEQVUCJNIEJFR-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)C4CCC4O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.